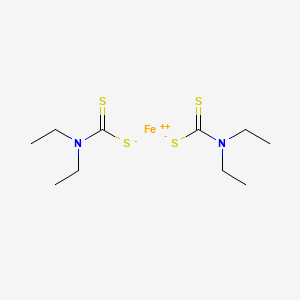
Thioketene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thioketene, also known as ethenthione, is an organosulfur compound with the formula CH₂=C=S. It is the simplest member of the this compound family, which are analogs of ketenes where the oxygen atom is replaced by a sulfur atom. Thioketenes are characterized by their general formula R₂C=C=S, where R can be an alkyl or aryl group . This compound is stable as a gas but tends to polymerize upon condensation .
Preparation Methods
Thioketene can be synthesized through various methods:
Pyrolysis of 1,2,3-thiadiazoles: This method involves the thermal decomposition of 1,2,3-thiadiazoles to produce this compound as a transient species.
Treatment of acid chlorides with phosphorus pentasulfide: This reaction involves the conversion of acid chlorides to thioketenes using phosphorus pentasulfide (P₄S₁₀) as a reagent. The general reaction is: [ \text{RCH₂COCl} + \text{P₄S₁₀} \rightarrow \text{RCH=C=S} + \text{HCl} + \text{“P₄S₉O”} ]
Industrial production: Industrial methods for producing this compound often involve the use of specialized equipment to handle the reactive intermediates and prevent polymerization.
Chemical Reactions Analysis
Thioketene undergoes various chemical reactions, including:
Electrophilic addition: Thioketenes are electrophilic and can react with amines to form thioamides. For example: [ \text{R₂C=C=S} + \text{HNR’₂} \rightarrow \text{R₂CH−C(S)−NR’₂} ]
Oxidation: Thioketenes can be oxidized by peroxyacids to form this compound-S-oxides. The reaction is: [ \text{R₂C=C=S} + \text{R’CO₃H} \rightarrow \text{R₂C=C=S=O} + \text{R’CO₂H} ]
Coordination with metal carbonyls: Thioketenes can bind to metal carbonyls, forming stable adducts.
Scientific Research Applications
Thioketene has several applications in scientific research:
Chemistry: Thioketenes are used as intermediates in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology and Medicine: Thioketenes have been studied for their potential involvement in cell damage processes. Their reactivity with biological molecules makes them interesting candidates for further research in medicinal chemistry.
Mechanism of Action
Thioketene exerts its effects primarily through its electrophilic nature. The compound readily reacts with nucleophiles, such as amines, to form stable products. The molecular targets of this compound include various nucleophilic sites in organic molecules, leading to the formation of thioamides and other derivatives . The pathways involved in these reactions often include the formation of transient intermediates, which can further react to yield the final products.
Comparison with Similar Compounds
Thioketene is similar to other organosulfur compounds, such as thioketones and thiocarbonyls. it is unique in its structure and reactivity:
Thioketones: These compounds have the general formula R₂C=S and are related to thioketenes but differ in their reactivity and stability.
Thiocarbonyls: Thiocarbonyl compounds, such as thioformaldehyde, share the C=S functional group but have different chemical properties and applications.
This compound stands out due to its ability to undergo a wide range of reactions, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
18282-77-4 |
|---|---|
Molecular Formula |
C2H2S |
Molecular Weight |
58.10 g/mol |
InChI |
InChI=1S/C2H2S/c1-2-3/h1H2 |
InChI Key |
CWMKZYCJCZVSHO-UHFFFAOYSA-N |
Canonical SMILES |
C=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3'-Dioxybis[3,5,5-trimethyl-1,2-dioxolane]](/img/structure/B13734375.png)
![diethyl-[2-[(4-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B13734382.png)
![Disodium;5-[[4-[[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]benzoyl]amino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B13734391.png)

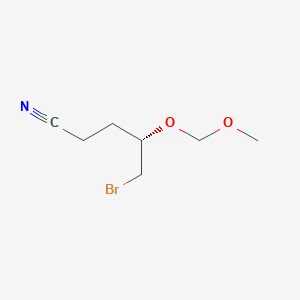
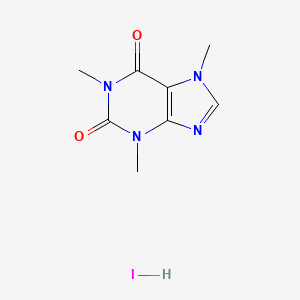
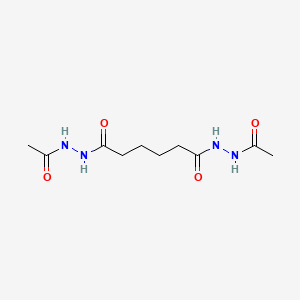
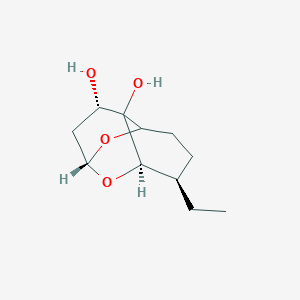
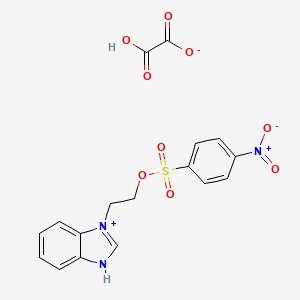
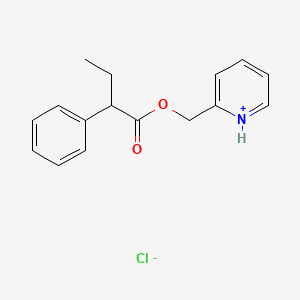
![N-[2-(2-aminoethoxy)ethyl]acetamide](/img/structure/B13734433.png)


